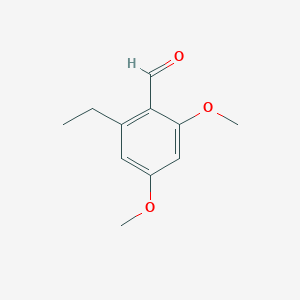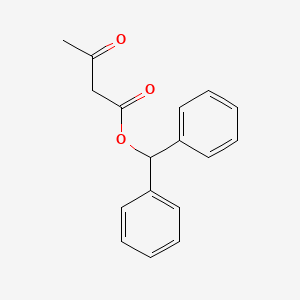![molecular formula C10H17NO B1655677 (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime CAS No. 40514-83-8](/img/structure/B1655677.png)
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime
Overview
Description
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime, also known as carvone oxime, is a chiral compound that belongs to the class of bicyclic monoterpenes. It is widely used in the synthesis of various organic compounds due to its unique stereochemistry and reactivity.
Mechanism Of Action
The mechanism of action of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime is not well understood. However, it is believed to act as a chiral auxiliary by controlling the stereochemistry of the product in asymmetric synthesis reactions. In metal-catalyzed reactions, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime acts as a ligand, coordinating with the metal center and influencing the stereochemistry of the reaction. In medicinal chemistry, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime is believed to act as a potential therapeutic agent by interacting with various biological targets, including enzymes and receptors.
Biochemical and Physiological Effects
Carvone oxime has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In vivo studies have also shown its potential as a neuroprotective agent, improving memory and reducing oxidative stress in animal models of Alzheimer's and Parkinson's diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime in lab experiments is its ability to control the stereochemistry of the product in asymmetric synthesis reactions. It is also a relatively inexpensive and readily available chiral auxiliary. However, one limitation is the difficulty in separating the two diastereomers produced during the synthesis process. Additionally, the mechanism of action of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime is not well understood, which may limit its use in certain applications.
Future Directions
There are several areas of future research for (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime. One potential direction is the development of new synthetic methods for producing (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime and its derivatives. Another area of interest is the investigation of its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime and its effects on various biological targets.
Scientific Research Applications
Carvone oxime has a wide range of applications in scientific research, including organic synthesis, catalysis, and medicinal chemistry. It is commonly used as a chiral auxiliary in asymmetric synthesis reactions due to its ability to control the stereochemistry of the product. Carvone oxime has also been used as a ligand in metal-catalyzed reactions, resulting in high enantioselectivity. In medicinal chemistry, (1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime oxime has been investigated for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(NZ)-N-[(1S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-4-5-10(3,6-7)8(9)11-12/h7,12H,4-6H2,1-3H3/b11-8+/t7-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYGWXWGOBEMAT-RZIOALPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)(C1=NO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1\2CC[C@H](C1)C(/C2=N\O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-one oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-amino-2-[4-(propan-2-yl)phenyl]acetate hydrochloride](/img/structure/B1655595.png)

![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-](/img/structure/B1655598.png)

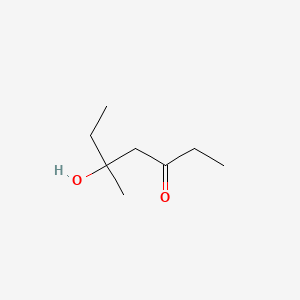
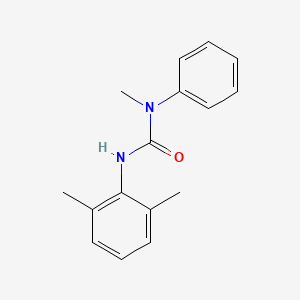
![[5-(3-Fluorophenyl)furan-2-yl]methanamine](/img/structure/B1655604.png)
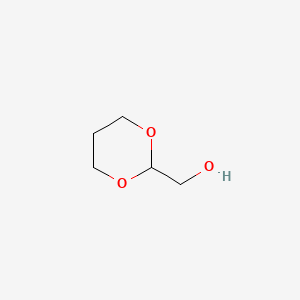
![1,3-Dimethyl-1,2,3,4-tetrahydropyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B1655609.png)
![[1-(Propane-2-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B1655611.png)

